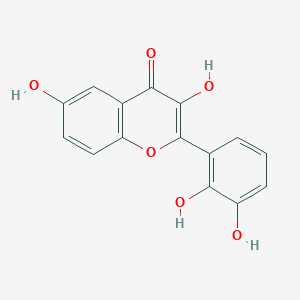

3,6,2',3'-Tetrahydroxyflavone

Overview

Description

“3,6,2’,3’-Tetrahydroxyflavone” is a type of flavonoid, which are tricyclic polyphenolic compounds naturally occurring in plants . Flavonoids like this one are known for their diverse biological activities, including antioxidant, antiviral, antifungal, anti-angiogenic, anti-tumorigenic, and immunomodulatory properties .

Synthesis Analysis

The synthesis of flavonoids like “3,6,2’,3’-Tetrahydroxyflavone” involves various biological processes. A study on the regulation of mulberry seed germination under salt stress revealed that key genes involved in flavonoid accumulation include phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR), and anthocyanidin reductase (ANR) .Molecular Structure Analysis

The molecular structure of “3,6,2’,3’-Tetrahydroxyflavone” consists of a C15H10O6 formula . It belongs to the class of flavonoids, which are characterized by a three-ring backbone, i.e., rings A, B, and C .Scientific Research Applications

DNA Binding and Therapeutic Potential

- DNA Binding and Therapeutic Drugs : Fisetin (a derivative of tetrahydroxyflavone) and quercetin have been studied for their potential as therapeutic drugs for a range of diseases including cardiovascular diseases and cancer. They bind to DNA, a key target in physiological systems, demonstrating significant changes in fluorescence behavior upon binding, indicating potential for therapeutic applications (Sengupta et al., 2014).

Interaction with Human Serum Albumin

- Binding Mechanism with Proteins : Tetrahydroxyflavone's interaction with human serum albumin (HSA) has been investigated, revealing the binding affinities and mechanisms. This research aids in understanding the pharmacology of such flavonoids, as they bind in specific sites on HSA, mainly stabilized by electrostatic and ionic forces (Ji Ma et al., 2012).

Solvation Behavior and Spectroscopy

- Solvation Mechanism Studies : The solvation behavior of 3-hydroxyflavone, a simplified prototype of complex flavonoids like tetrahydroxyflavone, has been studied using spectroscopy. These studies help in understanding the behavior of flavonoids in different solvents (Seitsonen et al., 2019).

Antioxidant Properties

- Antioxidant Studies : Synthesized tetrahydroxyflavone derivatives have been shown to exhibit strong free radical scavenging effects and reducing power, indicating potential as a source of antioxidants. This is significant for potential therapeutic and preventive health applications (Linlin Jing et al., 2017).

Modulation of Carbohydrate Metabolism

- Impact on Carbohydrate Metabolism in Diabetes : Fisetin, a derivative, has shown to regulate carbohydrate metabolism by modulating key regulatory enzymes, particularly in diabetic conditions. This suggests potential therapeutic applications in managing diabetes (G. Prasath & S. Subramanian, 2011).

Anti-inflammatory Activity

- Anti-inflammatory Potential : Luteolin, another derivative, exhibits strong anti-inflammatory activity both in vitro and in vivo, indicating potential for developing into an anti-inflammatory drug. This can be significant in treating inflammation-related diseases (N. Aziz et al., 2018).

Inhibition of Fibril Formation in Alzheimer’s Disease

- Neuroprotective Effects : Fisetin has shown potential in inhibiting the aggregation of amyloid beta protein, a factor in Alzheimer's disease, suggesting it could be a basis for therapeutic drug development for this condition (Tatsuhiro Akaishi et al., 2008).

Cancer Prevention and Treatment

- Role in Cancer : Studies have shown that fisetin can inhibit cancer growth by altering cell cycle, inducing apoptosis, and affecting angiogenesis. This indicates its potential as a chemopreventive or chemotherapeutic agent (R. Lall et al., 2016).

Safety and Hazards

The safety data sheet for “3,6,2’,3’-Tetrahydroxyflavone” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It falls under the categories of Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity (single exposure) Category 3 .

properties

IUPAC Name |

2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRPHHDERPYSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350980 | |

| Record name | 3,6,2',3'-Tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,2',3'-Tetrahydroxyflavone | |

CAS RN |

108239-98-1 | |

| Record name | 3,6,2',3'-Tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

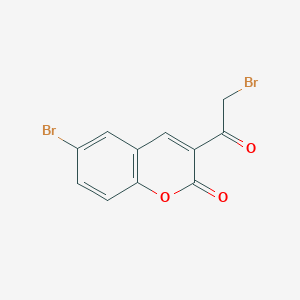

Retrosynthesis Analysis

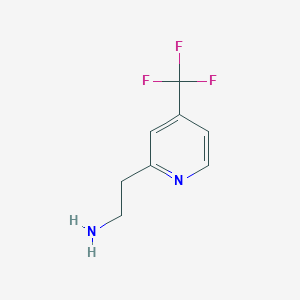

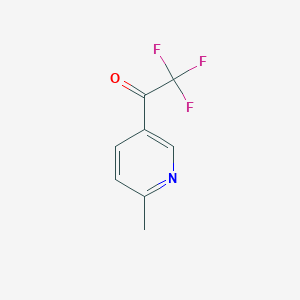

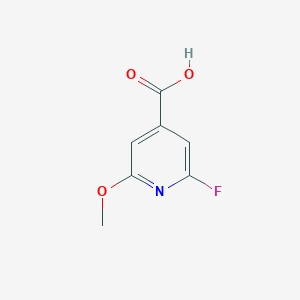

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)

![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)

![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)